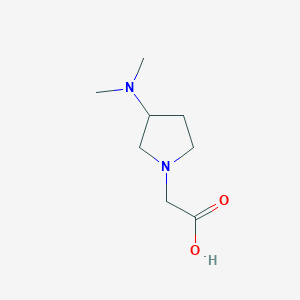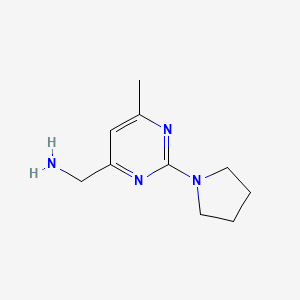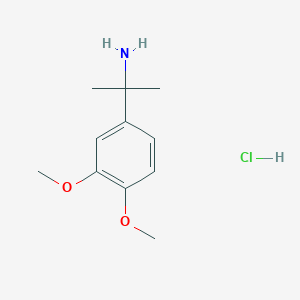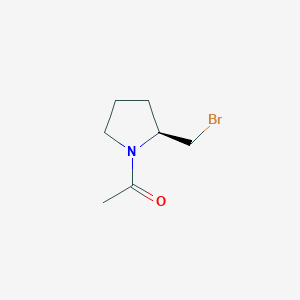
2-(4-Methylphenyl)-1-(pyridin-3-yl)ethan-1-amine
Vue d'ensemble
Description
2-(4-Methylphenyl)-1-(pyridin-3-yl)ethan-1-amine, commonly known as 4-MPEP, is an atypical non-competitive NMDA receptor antagonist. It is a synthetic compound that has been studied for its potential therapeutic applications in the treatment of a wide range of neurological disorders. 4-MPEP is a derivative of the well-known NMDA receptor antagonist, memantine, and is believed to have similar effects but with improved pharmacokinetic properties.
Applications De Recherche Scientifique
Chemoselective Alkene Hydrocarboxylation Initiators
A study investigated the synthesis of diphenylphosphino(phenyl pyridin-2-yl methylene)amine and its application as a chemoselective initiator for alkene hydrocarboxylation, leading to the formation of carboxylic acids. This process is critical for the synthesis of various organic compounds, demonstrating the compound's utility in organic synthesis and catalysis (Dyer, Fawcett, & Hanton, 2005).
Metalation and Carbon−Carbon Coupling Reactions
Another research focused on the metalation of 2-(aminomethyl)pyridine derivatives and their role in facilitating zinc-mediated carbon−carbon coupling reactions. This study highlights the compound's significance in the formation of complex organic frameworks and its potential applications in the development of new materials and chemical synthesis processes (Westerhausen et al., 2001).
Catalysis in Ethylene Oligomerization
The compound's derivatives have been applied as ligands in nickel(II) complexes for ethylene oligomerization studies. These complexes demonstrated significant catalytic activity, producing ethylene dimers, trimers, and tetramers. This application underscores the compound's importance in industrial processes, particularly in the production of polymers (Nyamato, Ojwach, & Akerman, 2016).
Synthesis of Schiff Bases and Potential Inhibitors
Research into the synthesis of new Schiff bases derived from 2-benzoylpyridine showcased the compound's utility in creating potential inhibitors for SARS-CoV-2's 3-chymotrypsin-like protease. This study reveals the compound's potential in medicinal chemistry, specifically in designing drugs to combat infectious diseases (Al‐Janabi, Elzupir, & Yousef, 2020).
DNA Interaction and Molecular Docking Studies
A novel Schiff base ligand derived from 2,6-diaminopyridine was studied for its DNA interaction and molecular docking capabilities. The findings suggest the compound's applications in biochemistry and pharmaceutical sciences, especially in drug design and understanding the mechanisms of molecular interactions (Kurt, Temel, Atlan, & Kaya, 2020).
Propriétés
IUPAC Name |
2-(4-methylphenyl)-1-pyridin-3-ylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-11-4-6-12(7-5-11)9-14(15)13-3-2-8-16-10-13/h2-8,10,14H,9,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRKBJLZKQRRRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C2=CN=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(4-Benzoylbenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3217339.png)







